N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide
Description
N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 4-fluorophenylmethyl group at the 1-position and 3,5-dimethyl groups. The benzenesulfonamide moiety is further functionalized with a 2-methylpropyl (isobutyl) chain at the para position.
For instance, sulfonamide synthesis typically involves coupling reactions between sulfonyl chlorides and amines, as seen in , where compounds like 6h–6l were prepared with yields up to 78% and characterized via NMR and mass spectrometry .
Properties
Molecular Formula |
C22H26FN3O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C22H26FN3O2S/c1-15(2)13-18-7-11-21(12-8-18)29(27,28)25-22-16(3)24-26(17(22)4)14-19-5-9-20(23)10-6-19/h5-12,15,25H,13-14H2,1-4H3 |
InChI Key |
ZEAPXHYSBUOMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenylmethyl group and the sulfonamide moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Structural and Functional Differences
- Pyrazole vs. Indazole Scaffolds: The target compound’s pyrazole core differs from AB-FUBINACA’s indazole. Indazoles often exhibit enhanced metabolic stability and receptor binding affinity, as seen in AB-FUBINACA’s potent cannabinoid receptor activity . Pyrazole derivatives, however, are more commonly associated with cyclooxygenase (COX) or kinase inhibition .
- Sulfonamide Linkers : The target compound’s benzenesulfonamide group contrasts with AB-FUBINACA’s carboxamide. Sulfonamides generally improve solubility and bioavailability compared to carboxamides, which may influence pharmacokinetics .
- Substituent Effects : The 4-fluorophenylmethyl group in the target compound is shared with AB-FUBINACA and 6h. Fluorine substitution enhances lipophilicity and resistance to oxidative metabolism, a feature critical in CNS-targeting drugs .
Biological Activity
N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the pyrazole ring and sulfonamide group, suggest various biological activities that merit investigation.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 362.45 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have indicated that this compound may possess similar properties.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated a series of pyrazole derivatives for their anticancer properties. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cells (MCF-7) .
- Antimicrobial Screening : Another research article evaluated the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with fluorinated phenyl groups exhibited increased antibacterial activity .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, particularly in pathways related to folate metabolism.
- Receptor Interaction : The compound could interact with specific receptors involved in cell signaling pathways related to cancer proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
